molecular formula C32H64O2 B1604637 Ethyl triacontanoate CAS No. 7505-12-6

Ethyl triacontanoate

Cat. No.: B1604637
CAS No.: 7505-12-6
M. Wt: 480.8 g/mol
InChI Key: IPUBNDNLVZUJAA-UHFFFAOYSA-N
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Description

Ethyl triacontanoate, also known as triacontanoic acid ethyl ester, is a long-chain fatty acid ester with the molecular formula C₃₂H₆₄O₂. It is a waxy solid at room temperature and is known for its hydrophobic properties. This compound is often found in natural waxes and is used in various industrial applications due to its stability and non-reactive nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl triacontanoate can be synthesized through the esterification of triacontanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of triacontanoic acid with ethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted acid and ethanol. The purified ester is collected and further refined to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl triacontanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce triacontanoic acid and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.

Common Reagents and Conditions:

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used under mild heating conditions.

Major Products:

Scientific Research Applications

Ethyl triacontanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl triacontanoate involves its interaction with lipid membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery systems where it helps in the controlled release of hydrophobic drugs .

Comparison with Similar Compounds

  • Ethyl hexadecanoate (palmitic acid ethyl ester)
  • Ethyl octadecanoate (stearic acid ethyl ester)
  • Ethyl eicosanoate (arachidic acid ethyl ester)

Comparison: Ethyl triacontanoate is unique due to its longer carbon chain compared to other fatty acid ethyl esters. This longer chain length imparts greater hydrophobicity and stability, making it more suitable for applications requiring long-lasting and non-reactive properties. In contrast, shorter chain esters like ethyl hexadecanoate and ethyl octadecanoate are more commonly used in applications where lower melting points and higher reactivity are desired .

Properties

IUPAC Name

ethyl triacontanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUBNDNLVZUJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226015
Record name Ethyl triacontanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7505-12-6
Record name Ethyl triacontanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7505-12-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl triacontanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The acid chloride of 1-triacontanoic acid is converted to the ester by adding methanol or ethanol and stirring for 1/2 to 1 hour. The alcohol was evaporated on a rotary evaporator leaving ethyl-1-triacontanoate. The ester is then reacted in a pressure vessel under about 250 atmospheres of hydrogen in the presence of a powdered copper chromite catalyst for about 12 hours at 250° C. to produce 1-triacontanol. One part of catalyst is present for every 5 to 10 parts of ester.
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